molecular formula C14H20N4O3 B6456061 4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2549031-99-2

4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No. B6456061
CAS RN: 2549031-99-2
M. Wt: 292.33 g/mol
InChI Key: TUVBCTSGYODARJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to elucidate the structure of the compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, its reactivity, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments, resulting in the formation of new C–C bonds. Compound X plays a crucial role in SM coupling due to its mild reaction conditions, functional group tolerance, and environmentally benign nature.

Mechanism:

Applications: Compound X has found applications in:

For more details, refer to the review by Lennox and Lloyd-Jones .

Functional Group Transformations

Overview: Compound X’s boron moiety can be converted into various functional groups, expanding its utility.

Transformations:

For more information, see the work by researchers in the field .

Tertiary Butyl Ester Synthesis

Overview: Tertiary butyl esters are essential in synthetic organic chemistry. Compound X enables their direct introduction into various organic compounds.

Method: Flow microreactor systems provide a straightforward route for introducing the tert-butoxycarbonyl group.

For details, explore the study on sustainable ester synthesis .

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems or targets .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

properties

IUPAC Name

4-[1-(2-methylpropylcarbamoyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-9(2)6-17-14(20)18-7-11(8-18)21-10-3-4-16-12(5-10)13(15)19/h3-5,9,11H,6-8H2,1-2H3,(H2,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVBCTSGYODARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N1CC(C1)OC2=CC(=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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